PKR activator 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKR activator 4 is a potent activator of pyruvate kinase R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. This compound has shown significant potential in the research of blood disorders, particularly in improving red blood cell survival and hemoglobin levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKR activator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification and quality control measures. The compound is typically stored at -20°C to maintain its stability and potency .
Analyse Chemischer Reaktionen
Types of Reactions
PKR activator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to reduced forms with different properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products
Wissenschaftliche Forschungsanwendungen
PKR activator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme activation and metabolic pathways.
Biology: Investigated for its role in cellular stress response and regulation of gene expression.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
PKR activator 4 exerts its effects by activating pyruvate kinase R (PKR), an enzyme involved in glycolysis and cellular stress response. The activation of PKR leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces cellular stress responses. This mechanism is crucial for the compound’s role in improving red blood cell survival and hemoglobin levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to PKR activator 4 include other pyruvate kinase activators, such as:
FT-4202: Another potent activator of PKR with similar applications in blood disorder research.
PKR activator 3: A related compound with comparable properties and effects.
Uniqueness
This compound stands out due to its high potency and efficacy in activating PKR, making it a valuable tool in scientific research and potential therapeutic applications. Its unique chemical structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and medical contexts .
Eigenschaften
Molekularformel |
C18H24N6O2SSi |
---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
7-methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |
InChI |
InChI=1S/C18H24N6O2SSi/c1-23-15-13(10-19-21-18(15)25)16-17(23)20-14(27-16)9-12-5-6-24(22-12)11-26-7-8-28(2,3)4/h5-6,10H,7-9,11H2,1-4H3,(H,21,25) |
InChI-Schlüssel |
OJINPWVFOQGLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=NNC2=O)C3=C1N=C(S3)CC4=NN(C=C4)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.